molecular formula C20H27ClN2O2 B13783021 1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride CAS No. 67293-05-4

1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride

Cat. No.: B13783021
CAS No.: 67293-05-4
M. Wt: 362.9 g/mol
InChI Key: FXKQHBRZJFERTI-UHFFFAOYSA-N
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Description

1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride is a chemical compound with the molecular formula C20H26N2O2.ClH and a molecular weight of 362.94 . This compound is known for its unique structure, which includes a naphthalene ring, a carbamic acid ester, and a piperidine derivative. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride typically involves the esterification of 1-naphthalenecarbamic acid with 3-(2-methylpiperidino)propyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates and piperidine derivatives.

Scientific Research Applications

1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride is unique due to its specific combination of a naphthalene ring, a carbamic acid ester, and a piperidine derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

CAS No.

67293-05-4

Molecular Formula

C20H27ClN2O2

Molecular Weight

362.9 g/mol

IUPAC Name

3-(2-methylpiperidin-1-ium-1-yl)propyl N-naphthalen-1-ylcarbamate;chloride

InChI

InChI=1S/C20H26N2O2.ClH/c1-16-8-4-5-13-22(16)14-7-15-24-20(23)21-19-12-6-10-17-9-2-3-11-18(17)19;/h2-3,6,9-12,16H,4-5,7-8,13-15H2,1H3,(H,21,23);1H

InChI Key

FXKQHBRZJFERTI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC[NH+]1CCCOC(=O)NC2=CC=CC3=CC=CC=C32.[Cl-]

Origin of Product

United States

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